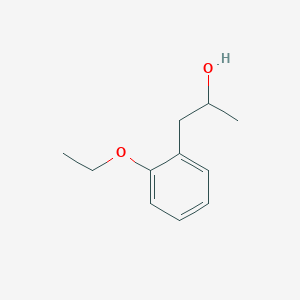
3-(4-Methyl-3-nitrophenyl)isoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a nitrophenyl group and a methyl group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 3-(4-amino-3-methylphenyl)-1,2-oxazol-5-amine.
Substitution: Various substituted oxazoles depending on the electrophile used.
Oxidation: 3-(4-carboxy-3-nitrophenyl)-1,2-oxazol-5-amine.
科学的研究の応用
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound within its target site.
類似化合物との比較
Similar Compounds
- 3-(4-methylphenyl)-1,2-oxazol-5-amine
- 3-(4-nitrophenyl)-1,2-oxazol-5-amine
- 3-(4-methyl-3-chlorophenyl)-1,2-oxazol-5-amine
Uniqueness
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in reduction and substitution reactions. Additionally, the compound’s potential bioactivity makes it a valuable target for further research and development.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-3-7(4-9(6)13(14)15)8-5-10(11)16-12-8/h2-5H,11H2,1H3 |
InChIキー |
MJRDZTHXUHBTAL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


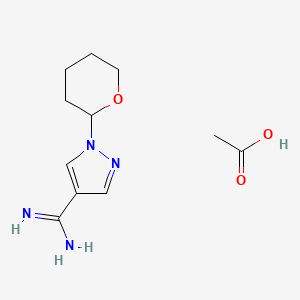


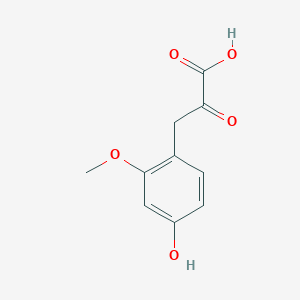
![1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600264.png)
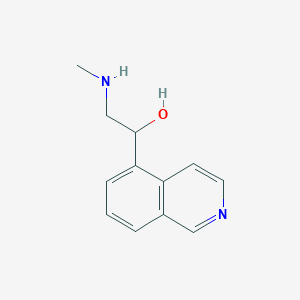
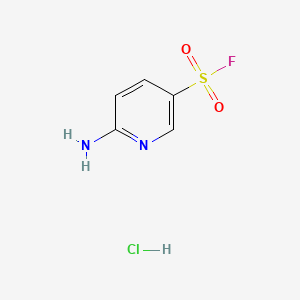
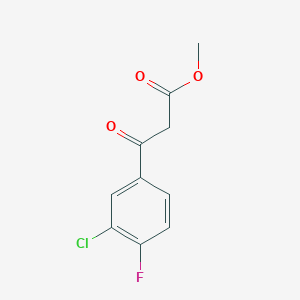

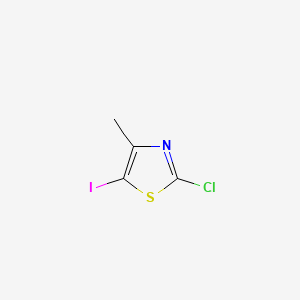
![4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazolehydrochloride](/img/structure/B13600297.png)

![3-[2-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13600301.png)
